molecular formula C18H17F3N2O3 B2718716 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 2034447-18-0

6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2718716
CAS No.: 2034447-18-0
M. Wt: 366.34
InChI Key: CSIGKWJPZRGJKA-UHFFFAOYSA-N
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Description

6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide is a chemical compound with a molecular formula of C17H17F3N2O2 This compound is known for its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the trifluoromethyl group:

    Coupling with nicotinamide: The final step involves coupling the intermediate with nicotinamide under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid
  • 6-((Tetrahydro-2H-pyran-4-yl)oxy)-2-pyridinemethanol
  • 2-((Tetrahydro-2H-pyran-4-yl)oxy)-3-pyridinol

Uniqueness

Compared to similar compounds, 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group and the nicotinamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)14-3-1-2-4-15(14)23-17(24)12-5-6-16(22-11-12)26-13-7-9-25-10-8-13/h1-6,11,13H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIGKWJPZRGJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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